CGP 54626A (free base)
Overview
Description
CGP 54626A is a chemical compound known for its role as a gamma-aminobutyric acid type B receptor modulator. It is essential in both the central and peripheral nervous systems. This compound is used as a tool to identify and characterize gamma-aminobutyric acid type B receptor agonists and antagonists, aiding in the development of drugs targeting diseases related to these systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CGP 54626A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality CGP 54626A .
Chemical Reactions Analysis
Types of Reactions
CGP 54626A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in CGP 54626A.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of CGP 54626A
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various analogs and derivatives of CGP 54626A, which can be used for further research and development .
Scientific Research Applications
CGP 54626A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study gamma-aminobutyric acid type B receptors and their interactions with other compounds.
Biology: Helps in understanding the role of gamma-aminobutyric acid type B receptors in the nervous system.
Medicine: Aids in the development of drugs targeting neurological disorders related to gamma-aminobutyric acid type B receptors.
Industry: Used in the production of research chemicals and as a reference standard in analytical laboratories .
Mechanism of Action
CGP 54626A exerts its effects by modulating gamma-aminobutyric acid type B receptors. It binds to the orthosteric site of the gamma-aminobutyric acid type B receptor 1, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmission in the central and peripheral nervous systems. The molecular targets involved include gamma-aminobutyric acid type B receptor subunits, which form functional heteromeric complexes .
Comparison with Similar Compounds
Similar Compounds
Baclofen: Another gamma-aminobutyric acid type B receptor agonist used clinically for muscle spasticity.
Phaclofen: A selective gamma-aminobutyric acid type B receptor antagonist.
Saclofen: Another gamma-aminobutyric acid type B receptor antagonist with similar properties
Uniqueness
CGP 54626A is unique due to its high potency and selectivity as a gamma-aminobutyric acid type B receptor antagonist. It has an IC50 value of 4 nanomolar, making it one of the most potent antagonists available. This high potency allows for precise modulation of gamma-aminobutyric acid type B receptor activity, making it a valuable tool in both research and drug development .
Biological Activity
CGP 54626A, a selective antagonist of the GABAB receptor, has garnered significant interest in pharmacological research due to its unique biological activity. This article provides an overview of its characteristics, mechanisms of action, and relevant research findings.
CGP 54626A is characterized by its ability to selectively inhibit GABAB receptors, which are G-protein coupled receptors that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. The compound's chemical structure is defined as:
- Chemical Name: [S-(R,R)]-3-[[1-(3,4-Dichlorophenyl)ethyl]amino]-2-hydroxypropyl phosphinic acid
- Molecular Formula: C₁₈H₂₈Cl₂N₃O₃P
The biological activity of CGP 54626A is primarily measured through its inhibition potency, with an IC50 value reported at approximately 4 nM . This high affinity makes it a valuable tool for studying the role of GABAB receptors in various physiological processes.
Binding Affinity
Research has demonstrated that CGP 54626A exhibits potent antagonistic effects on GABAB receptors. The binding assays conducted using radiolabeled ligands have shown that CGP 54626A can effectively displace agonists like baclofen and GABA from their binding sites on the receptor .
In Vitro Studies
In vitro studies have highlighted the compound's ability to modulate neuronal excitability and synaptic transmission. For instance, CGP 54626A has been shown to inhibit the activation of potassium channels mediated by GABAB receptors, thereby affecting neuronal firing rates .
In Vivo Studies
In vivo experiments have indicated that CGP 54626A can influence behaviors associated with anxiety and depression. For example, its administration in animal models has resulted in alterations in locomotor activity and anxiety-like behaviors, suggesting a potential therapeutic application in mood disorders .
Case Study: Modulation of CXCR4 Receptor Activity
A notable study explored the interaction between GABAB receptor antagonists like CGP 54626A and the chemokine receptor CXCR4. It was found that CGP 54626A could inhibit CXCL12-induced migration of cancer cells, indicating a possible role in cancer therapy by modulating immune responses . This finding opens avenues for further research into dual-target therapies involving GABAergic modulation.
Table 1: Biological Activity Summary of CGP 54626A
Parameter | Value |
---|---|
IC50 (GABAB receptor) | 4 nM |
Molecular Weight | 392.33 g/mol |
Purity | ≥96% |
Chemical Structure | Chemical Structure |
Table 2: Comparative Binding Affinities of GABAB Antagonists
Compound | IC50 (nM) |
---|---|
CGP 54626A | 4 |
CGP 55845 | 10 |
Baclofen | 1000 |
Properties
Molecular Formula |
C18H28Cl2NO3P |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 |
InChI Key |
JGGVBBYJRQOPPA-BBRMVZONSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding) 3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid CGP 54626 CGP-54626 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.